molecular formula C19H26N4O2S B2644569 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207045-99-5

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2644569
CAS RN: 1207045-99-5
M. Wt: 374.5
InChI Key: BGPCCTGRQNMFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as MTUCE and is known for its potential therapeutic applications.

Scientific Research Applications

Acetylcholinesterase Inhibition for Neurodegenerative Disorders

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is structurally related to a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which have been synthesized and evaluated for antiacetylcholinesterase activity. These compounds are designed to optimize the spacer length linking two pharmacophoric moieties, showcasing the potential for applications in neurodegenerative disorders like Alzheimer's disease. Studies have shown that optimal chain length and proper substitution can result in high inhibitory activities against acetylcholinesterase, highlighting the compound's relevance in exploring treatments for such conditions (Vidaluc et al., 1995).

Synthesis and Antimicrobial Properties

The compound's framework has been utilized in the synthesis of novel 1,2,4-Triazole derivatives, indicating its potential in developing antimicrobial agents. Some derivatives synthesized from reactions involving similar structural frameworks have shown good to moderate activities against various test microorganisms, demonstrating the compound's role in the synthesis of bioactive molecules with potential applications in combating microbial infections (Bektaş et al., 2007).

Biological Evaluation and Drug Development

Derivatives of the compound's structure, such as urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole, have been synthesized and evaluated for their biological activities including antiglycation and urease inhibitory activities. Some of these derivatives exhibited significant results, positioning them as potential lead compounds for further drug development (Sharma et al., 2013).

properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-7,14H,8-13,15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPCCTGRQNMFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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